Glucosamine-6-13C (hydrochloride)
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Overview
Description
Glucosamine-6-13C (hydrochloride): is a stable isotope-labeled compound of glucosamine hydrochloride. Glucosamine is an amino sugar and a prominent precursor in the biochemical synthesis of glycosylated proteins and lipids. It is commonly used as a dietary supplement and is a natural component of cartilage matrix and synovial fluid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glucosamine-6-13C (hydrochloride) is typically synthesized through the chemical extraction of chitin from marine or fungal sources using strong acid at high temperatures for extended periods . Enzymatic hydrolysis is also employed, where chitin is hydrolyzed using specific enzymes like α-amylase and glucoamylase .
Industrial Production Methods: Industrial production of glucosamine involves microbial fermentation using wild-type or engineered microorganisms and enzymatic catalysis with chitinolytic enzymes . This method is preferred due to its economic and eco-friendly nature .
Chemical Reactions Analysis
Types of Reactions: Glucosamine-6-13C (hydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents such as sodium borohydride.
Substitution: Often involves nucleophilic substitution reactions using reagents like alkyl halides.
Major Products: The major products formed from these reactions include various glucosamine derivatives, which are used in biochemical and pharmaceutical applications .
Scientific Research Applications
Glucosamine-6-13C (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies due to its stable isotope labeling.
Biology: Plays a role in the synthesis of glycosylated proteins and lipids.
Medicine: Commonly used in the treatment of osteoarthritis and joint pain.
Industry: Employed in the production of dietary supplements and as a natural food preservative.
Mechanism of Action
The mechanism of action of glucosamine-6-13C (hydrochloride) involves its role as a precursor for glycosaminoglycans, which are major components of joint cartilage . It helps rebuild cartilage and maintain joint health by contributing to the synthesis of proteoglycans and other extracellular matrix components .
Comparison with Similar Compounds
- Glucosamine sulfate
- N-acetylglucosamine
- Chitosamine
Comparison: Glucosamine-6-13C (hydrochloride) is unique due to its stable isotope labeling, which makes it particularly useful in metabolic and pharmacokinetic studies . Unlike other glucosamine derivatives, it provides precise tracking and quantification in biochemical research .
Properties
Molecular Formula |
C6H14ClNO5 |
---|---|
Molecular Weight |
216.62 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxy(613C)hexanal;hydrochloride |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6+;/m0./s1/i2+1; |
InChI Key |
CBOJBBMQJBVCMW-DBHRGFGOSA-N |
Isomeric SMILES |
[13CH2]([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.Cl |
Canonical SMILES |
C(C(C(C(C(C=O)N)O)O)O)O.Cl |
Origin of Product |
United States |
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